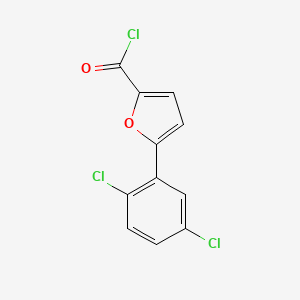

5-(2,5-dichlorophenyl)furan-2-carbonyl Chloride

Description

BenchChem offers high-quality 5-(2,5-dichlorophenyl)furan-2-carbonyl Chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2,5-dichlorophenyl)furan-2-carbonyl Chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(2,5-dichlorophenyl)furan-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5Cl3O2/c12-6-1-2-8(13)7(5-6)9-3-4-10(16-9)11(14)15/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSRRSYCAENNRPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=CC=C(O2)C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 5-(2,5-dichlorophenyl)furan-2-carbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-(2,5-dichlorophenyl)furan-2-carbonyl chloride, a versatile chemical intermediate. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes established chemical principles and data from closely related analogs to offer a robust understanding of its synthesis, reactivity, and potential applications in research and development.

Core Chemical Attributes

5-(2,5-dichlorophenyl)furan-2-carbonyl chloride is a trifunctional molecule featuring a central furan ring, a dichlorinated phenyl substituent, and a reactive acyl chloride moiety. This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly for the construction of complex molecules with potential biological activity.

| Property | Value | Source |

| IUPAC Name | 5-(2,5-dichlorophenyl)furan-2-carbonyl chloride | N/A |

| CAS Number | 380906-80-9 | [1] |

| Molecular Formula | C₁₁H₅Cl₃O₂ | [2] |

| Molecular Weight | 275.52 g/mol | [2] |

| Physical State | Not available | [1] |

| Melting Point | Not available | [1] |

| Boiling Point | Not available | [1] |

| Solubility | Not available | [1] |

Synthesis and Handling

The most direct and widely employed method for the synthesis of 5-(2,5-dichlorophenyl)furan-2-carbonyl chloride is the conversion of its corresponding carboxylic acid, 5-(2,5-dichlorophenyl)furan-2-carboxylic acid, using a suitable chlorinating agent.

Synthesis of the Precursor: 5-(2,5-dichlorophenyl)furan-2-carboxylic acid

The precursor carboxylic acid can be synthesized via a Meerwein arylation reaction, which involves the copper-catalyzed reaction of a diazonium salt derived from 2,5-dichloroaniline with furoic acid. This method is known to exhibit high regioselectivity for the 5-position of the furan ring.[3]

Conversion to the Acyl Chloride: A General Protocol

The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic synthesis. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.

Experimental Protocol:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap containing an aqueous solution of sodium hydroxide to neutralize the evolving HCl and SO₂ gases.

-

Reagent Addition: To a solution of 5-(2,5-dichlorophenyl)furan-2-carboxylic acid in a suitable anhydrous solvent (e.g., toluene, dichloromethane), add an excess of thionyl chloride (typically 2-5 equivalents). A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Reaction Conditions: The reaction mixture is typically heated to reflux and stirred until the evolution of gases ceases, indicating the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by the disappearance of the carboxylic acid starting material.

-

Work-up and Isolation: Upon completion, the excess thionyl chloride and the solvent are removed under reduced pressure. The crude 5-(2,5-dichlorophenyl)furan-2-carbonyl chloride can be purified by vacuum distillation or used directly in the next step, depending on the required purity.

Caption: Synthetic pathway to 5-(2,5-dichlorophenyl)furan-2-carbonyl Chloride.

Safe Handling and Storage

5-(2,5-dichlorophenyl)furan-2-carbonyl chloride is expected to be a moisture-sensitive and corrosive compound. Proper handling procedures are essential to ensure safety.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[1]

-

Personal Protective Equipment (PPE): Wear safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[1]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

Chemical Reactivity and Mechanistic Insights

The primary site of reactivity in 5-(2,5-dichlorophenyl)furan-2-carbonyl chloride is the highly electrophilic carbonyl carbon of the acyl chloride group. This makes it an excellent acylating agent, readily undergoing nucleophilic acyl substitution reactions with a wide range of nucleophiles.

Reaction with Amines to Form Amides

The reaction with primary or secondary amines is a facile process that yields the corresponding amides. This reaction is of significant importance in the synthesis of biologically active molecules.

Mechanism: The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a good leaving group, to form the stable amide product. A base, such as triethylamine or pyridine, is often added to neutralize the hydrogen chloride (HCl) generated during the reaction.

Sources

The Rise of the Furan Scaffold: A Technical Guide to the Therapeutic Potential of 5-(2,5-Dichlorophenyl)furan Derivatives in Drug Discovery

Executive Summary

The furan nucleus, a five-membered aromatic heterocycle, is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its presence in numerous biologically active compounds.[1] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems like phenyl rings allow for the fine-tuning of pharmacokinetic and pharmacodynamic profiles.[1] When substituted with a dichlorophenyl moiety, specifically in the 5-(2,5-dichlorophenyl) configuration, the furan scaffold presents a compelling, albeit underexplored, framework for developing novel therapeutics. The dichlorophenyl group significantly enhances lipophilicity, potentially improving membrane permeability and target engagement.[2][3] This technical guide provides an in-depth exploration of the therapeutic potential of this scaffold, focusing on its validated applications in oncology and its prospective role in anti-inflammatory therapies. By synthesizing data from closely related analogs, we illuminate the mechanistic pathways, provide field-proven experimental protocols, and offer a forward-looking perspective for researchers in drug development.

The Furan Core: A Strategic Choice in Medicinal Chemistry

The furan ring is a versatile pharmacophore found in a wide array of natural products and synthetic drugs.[1] Its oxygen atom provides a site for hydrogen bonding, while the aromatic system can engage in π-π stacking interactions with biological targets.[4] The strategic placement of substituents is critical for modulating activity, with modifications at the C2 and C5 positions being particularly influential.[5]

The introduction of a dichlorinated phenyl ring at the C5 position is a deliberate design choice. Halogen atoms, particularly chlorine, can modulate a molecule's electronic character, metabolic stability, and binding affinity through halogen bonding. The 2,5-dichloro substitution pattern creates a distinct electronic and steric profile compared to other isomers, offering a unique opportunity to explore new structure-activity relationships (SAR). While public domain research on the 5-(2,5-dichlorophenyl)furan scaffold is nascent, extensive data on analogous 5-(4-chlorophenyl)furan and 5-(3,4-dichlorophenyl)furan derivatives provide a robust foundation for predicting its therapeutic promise.[6][7]

Synthetic Strategies: Building the Core Scaffold

The synthesis of 5-aryl-furan derivatives is well-established, typically involving the formation of the furan ring through cyclization reactions. A common and effective approach involves the reaction of α-haloketones with β-dicarbonyl compounds under basic conditions to yield the substituted furan core.[6] Further modifications, such as the introduction of carboxamide or other functional groups at the C2 position, can then be achieved through standard coupling chemistries.

Below is a generalized workflow for the synthesis of derivatives based on this scaffold.

Caption: Generalized workflow for the synthesis of 5-(2,5-dichlorophenyl)furan derivatives.

Therapeutic Application I: Anticancer Activity

The most significant therapeutic potential for dichlorophenyl-substituted furan scaffolds lies in oncology. Extensive research on analogous compounds demonstrates potent activity as inhibitors of tubulin polymerization, a clinically validated anticancer strategy.[6]

Mechanism of Action: Tubulin Polymerization Inhibition

Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitosis), intracellular transport, and maintenance of cell shape. They are dynamic polymers of α- and β-tubulin heterodimers.[6] Molecules that interfere with microtubule dynamics can arrest the cell cycle in the G2/M phase, ultimately leading to programmed cell death (apoptosis).[8]

Many furan-based compounds, particularly those with a substituted phenyl ring at the C5 position, have been identified as colchicine binding site inhibitors (CBSIs).[5][6] These agents bind to β-tubulin at the interface with α-tubulin, preventing the polymerization required to form microtubules. This disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to cell cycle arrest and apoptosis.[7][8]

Caption: Mechanism of action for furan-based tubulin polymerization inhibitors.

Quantitative Data: Antiproliferative Activity

While specific IC₅₀ values for the 5-(2,5-dichlorophenyl)furan scaffold are not widely published, data from closely related 5-(4-chlorophenyl)furan derivatives demonstrate potent anticancer activity. These compounds serve as a strong benchmark for the expected potency of the 2,5-dichloro analogs.

| Compound ID | Modification on Furan Core | Target Cell Line | IC₅₀ (µM) | Reference |

| 7c | 5-(4-chlorophenyl)furan-pyrazoline | Leukemia (SR) | 0.09 | [6][7] |

| 7e | 5-(4-chlorophenyl)furan-pyrazoline | Leukemia (SR) | 0.05 | [6][7] |

| 11a | 5-(4-chlorophenyl)furan-pyridine | Leukemia (SR) | 0.06 | [6][7] |

| Colchicine | Reference Drug | Leukemia (SR) | >0.1 | [7] |

| 5e | 5-(4-chlorophenyl)furan-thiazolidinone | Leukemia | Potent | [9] |

| 5f | 5-(4-chlorophenyl)furan-thiazolidinone | Leukemia | Potent | [9] |

This table summarizes data for illustrative purposes based on published findings for analogous compounds.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

To assess the anticancer potential of novel 5-(2,5-dichlorophenyl)furan derivatives, a primary screening using the MTT assay is essential. This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the absorbance of which is directly proportional to the number of living cells.[4][10]

Objective: To determine the concentration of a test compound that inhibits the growth of a cancer cell line by 50% (IC₅₀).

Materials:

-

Cancer cell line (e.g., MCF-7, HeLa, HT-29)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom plates

-

Test compound stock solution (in DMSO)

-

MTT reagent (5 mg/mL in sterile PBS)[10]

-

DMSO (for formazan solubilization)

-

Multi-channel pipette

-

Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology:

-

Cell Seeding:

-

Harvest exponentially growing cells and perform a cell count (e.g., using a hemocytometer and Trypan blue).

-

Dilute the cell suspension to a predetermined optimal density (e.g., 5,000-10,000 cells/well).

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Causality Check: Seeding density is critical; too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.

-

Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration in the wells is non-toxic (typically <0.5%).

-

Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.

-

Self-Validating System: Include a "vehicle control" (medium with the same final DMSO concentration but no compound) and a "no-cell control" (medium only, for background absorbance). A positive control (e.g., Doxorubicin) is also recommended.

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[11]

-

Incubate for another 3-4 hours at 37°C. During this time, only viable cells will convert the MTT into formazan crystals.

-

-

Formazan Solubilization and Measurement:

-

Carefully aspirate the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the purple crystals.[11]

-

Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the no-cell control from all other readings.

-

Calculate the percentage of cell viability for each concentration using the formula: % Viability = (OD_Treated / OD_VehicleControl) * 100

-

Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

-

Therapeutic Application II: Anti-inflammatory Potential

The furan scaffold is also implicated in compounds with significant anti-inflammatory properties.[12] The primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of pro-inflammatory prostaglandins.[13]

Mechanism of Action: COX-2 Inhibition

The COX enzyme exists in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in homeostatic functions, such as protecting the gastric mucosa. COX-2, however, is typically induced at sites of inflammation and is responsible for producing prostaglandins that mediate pain and inflammation.[14] Therefore, selective inhibition of COX-2 over COX-1 is a highly desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects.[7][15] Furan derivatives have been shown to act as COX-2 inhibitors, and it is plausible that the 5-(2,5-dichlorophenyl)furan scaffold could be optimized for this activity.[13]

Caption: Inhibition of the COX-2 pathway by a potential furan-based inhibitor.

Experimental Protocol: In Vitro COX-2 Inhibitor Screening (Fluorometric)

This assay measures the peroxidase activity of the COX enzyme, which is coupled to the generation of a fluorescent product. The reduction in fluorescence in the presence of a test compound indicates inhibition.

Objective: To determine the IC₅₀ of a test compound against recombinant human COX-2.

Materials:

-

Recombinant human COX-2 enzyme

-

COX Assay Buffer

-

COX Probe (e.g., Amplex Red)

-

Heme cofactor

-

Arachidonic Acid (substrate)

-

Selective COX-2 inhibitor control (e.g., Celecoxib)[14]

-

96-well white opaque plate

-

Fluorescence plate reader (Ex/Em = 535/587 nm)

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and Heme according to the kit manufacturer's protocol.

-

Dilute the COX-2 enzyme to the desired working concentration in COX Assay Buffer. Keep on ice.

-

Prepare serial dilutions of the test compound and the Celecoxib control in the assay buffer.

-

-

Assay Setup:

-

In a 96-well white plate, set up the following wells in triplicate:

-

Enzyme Control (100% Activity): 80 µL Reaction Mix + 10 µL Assay Buffer + 10 µL diluted COX-2 enzyme.

-

Inhibitor Control: 80 µL Reaction Mix + 10 µL Celecoxib dilution + 10 µL diluted COX-2 enzyme.

-

Test Compound: 80 µL Reaction Mix + 10 µL test compound dilution + 10 µL diluted COX-2 enzyme.

-

Background Control: 80 µL Reaction Mix + 20 µL Assay Buffer (no enzyme).

-

-

-

Pre-incubation:

-

Incubate the plate at 25°C for 10-15 minutes to allow the inhibitors to bind to the enzyme.

-

Causality Check: This step is crucial for time-dependent inhibitors and ensures that the measured effect is due to enzyme-inhibitor binding prior to substrate addition.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 10 µL of the arachidonic acid substrate solution to all wells simultaneously using a multi-channel pipette.

-

Immediately place the plate in the fluorescence plate reader.

-

Measure the fluorescence kinetically (Ex/Em = 535/587 nm) at 25°C for 5-10 minutes, taking readings every 30-60 seconds.[14]

-

-

Data Analysis:

-

For each well, determine the reaction rate (slope) from the linear portion of the kinetic curve.

-

Subtract the rate of the background control from all other rates.

-

Calculate the percentage of inhibition using the formula: % Inhibition = (1 - (Rate_Inhibitor / Rate_EnzymeControl)) * 100

-

Plot the % Inhibition against the log of the inhibitor concentration and use non-linear regression to determine the IC₅₀ value.

-

Future Directions and Conclusion

The 5-(2,5-dichlorophenyl)furan scaffold is a molecule of high potential, standing at the intersection of established furan chemistry and the proven utility of halogenated aromatics in drug design. While direct biological data remains scarce, compelling evidence from closely related analogs strongly suggests a primary therapeutic application as an anticancer agent acting via tubulin polymerization inhibition . The framework also holds promise for development as a selective COX-2 inhibitor for anti-inflammatory applications.

Future research should focus on the targeted synthesis and biological evaluation of a focused library of 5-(2,5-dichlorophenyl)furan derivatives. Structure-activity relationship (SAR) studies will be crucial to optimize potency and selectivity. Furthermore, exploring this scaffold in other therapeutic areas where furan derivatives have shown activity, such as antimicrobial or neuroprotective agents, could yield novel lead compounds.[12] This guide provides the foundational rationale and methodological framework to empower researchers to unlock the full therapeutic potential of this promising chemical scaffold.

References

-

Design and synthesis of novel shikonin-benzo[b]furan derivatives as tubulin polymerization inhibitors targeting the colchicine binding site. (2020). PubMed. [Link]

-

COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. [Link]

-

Synthesis and biological evaluation of novel shikonin-benzo[b]furan derivatives as tubulin polymerization inhibitors targeting the colchicine binding site. (2020). PubMed. [Link]

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). PMC. [Link]

-

Graphical representation of tubulin polymerization inhibition effect of compounds 4 and 7 at their IC50 (μM). ResearchGate. [Link]

-

The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

-

Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. (2018). PMC. [Link]

-

COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

-

Discovery of an Indole-Substituted Furanone with Tubulin Polymerization Inhibition Activity. ResearchGate. [Link]

-

MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

-

In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

-

Synthesis and Antifungal Evaluation Against Candida spp. of 5-Arylfuran-2-Carboxamide Derivatives. (2025). MDPI. [Link]

-

Synthesis, characterization and anti-inflammatory activity of new 5-(3,4-dichlorophenyl)-2-(aroylmethyl) thio-1,3,4-oxadiaxoles. (2008). PubMed. [Link]

- Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Deriv

-

4,5-Diaryl 3(2H)Furanones: Anti-Inflammatory Activity and Influence on Cancer Growth. (2019). MDPI. [Link]

-

Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. (2025). Wiley Online Library. [Link]

- US20120220507A1 - 2,5-furan dicarboxylate derivatives, and use thereof as plasticizers.

-

(PDF) Synthesis, Characterization and Anti-inflammatory Activity of New 5-(3,4-Dichlorophenyl)-2-(aroylmethyl) thio-1,3,4-oxadiaxoles. ResearchGate. [Link]

-

Design and synthesis of phenylthiophosphoryl dichloride derivatives and evaluation of their antitumour and anti-inflammatory activities. Frontiers. [Link]

-

Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells. (2009). PubMed. [Link]

-

Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies. (2018). PubMed. [Link]

-

Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives. (2021). PMC. [Link]

-

Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. (2025). MDPI. [Link]

-

Cancer biologists discover a new mechanism for an old drug. (2024). MIT News. [Link]

-

2,5-Disubstituted furan derivatives containing 1,3,4-thiadiazole moiety as potent a-glucosidase and E. ScienceDirect. [Link]

-

Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo. Semantic Scholar. [Link]

Sources

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. evitachem.com [evitachem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, characterization and anti-inflammatory activity of new 5-(3,4-dichlorophenyl)-2-(aroylmethyl) thio-1,3,4-oxadiaxoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of novel shikonin-benzo[b]furan derivatives as tubulin polymerization inhibitors targeting the colchicine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. ijprajournal.com [ijprajournal.com]

- 12. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. assaygenie.com [assaygenie.com]

- 15. researchgate.net [researchgate.net]

Molecular structure and reactivity of 5-(2,5-dichlorophenyl)furan-2-carbonyl Chloride

Technical Whitepaper: Chemical Architecture and Synthetic Utility of 5-(2,5-Dichlorophenyl)furan-2-carbonyl Chloride

Executive Summary

5-(2,5-dichlorophenyl)furan-2-carbonyl chloride is a high-value electrophilic intermediate in the synthesis of biologically active heterocycles. Characterized by a lipophilic "tail" (the dichlorophenyl group) and a reactive "warhead" (the acyl chloride), this molecule serves as a critical lynchpin in drug discovery, particularly for antifungal and antibacterial pharmacophores. This guide provides a definitive technical analysis of its electronic structure, a validated synthesis protocol, and a mapping of its divergent reactivity.

Molecular Architecture & Electronic Properties

The molecule comprises three distinct electronic zones that dictate its reactivity and biological interaction.

| Zone | Moiety | Electronic Characteristic | Function in Drug Design |

| A | 2,5-Dichlorophenyl | Electron-withdrawing (Inductive); Sterically hindered (Ortho-substitution) | Increases lipophilicity (LogP); improves metabolic stability by blocking P450 oxidation sites. |

| B | Furan Core | Acts as a rigid linker; facilitates | |

| C | Carbonyl Chloride | Highly electrophilic; Moisture sensitive | The "warhead" for nucleophilic acyl substitution (NAS); allows rapid library generation (amides/esters). |

Electronic Coupling: The furan ring acts as a conjugation bridge. The electron-withdrawing nature of the 2,5-dichlorophenyl group (via induction) slightly deactivates the furan ring compared to unsubstituted furan, making the system more stable against oxidative degradation during handling. Conversely, the carbonyl chloride group strongly withdraws electron density from the furan C2 position, activating the ring toward nucleophilic attack at the carbonyl carbon while deactivating the ring toward electrophilic aromatic substitution.

Validated Synthesis Protocol

The synthesis of 5-(2,5-dichlorophenyl)furan-2-carbonyl chloride is a two-stage process. The carboxylic acid precursor is first constructed via Meerwein Arylation , followed by activation with thionyl chloride.

Stage 1: Precursor Synthesis (Meerwein Arylation)

Reaction: Furoic acid + 2,5-Dichlorobenzenediazonium chloride

Stage 2: Activation to Acid Chloride

Reaction: Carboxylic Acid +

Detailed Protocol (Stage 2):

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂).

-

Charge: Add 10.0 mmol of 5-(2,5-dichlorophenyl)-2-furoic acid (solid).

-

Solvent/Reagent: Add 30 mL of anhydrous toluene (optional co-solvent) and 5.0 mL (approx. 70 mmol, excess) of Thionyl Chloride (

) . -

Catalysis: Add 2-3 drops of anhydrous N,N-Dimethylformamide (DMF) .

-

Expert Insight: DMF reacts with

to form the Vilsmeier-Haack reagent (chloroiminium ion), which is the active chlorinating species, significantly accelerating the reaction kinetic compared to neat

-

-

Reflux: Heat the mixture to reflux (75-80°C) for 2–3 hours.

-

Checkpoint: The reaction is complete when gas evolution (

,

-

-

Workup: Evaporate the excess

and toluene under reduced pressure (rotary evaporator). -

Purification: The residue is usually a low-melting solid or viscous oil. For high-purity applications, recrystallize from hexane/dichloromethane.

Self-Validating QC Check:

-

FT-IR: Disappearance of the broad O-H stretch (

) and shift of the Carbonyl (C=O) stretch from -

TLC Tip: Do not spot the acid chloride directly. Quench a micro-aliquot in methanol to form the methyl ester, then run TLC. A shift in

(Acid < Methyl Ester) confirms conversion.

Visualization: Synthesis & Reactivity Pathways

The following diagram illustrates the synthesis of the core scaffold and its divergent reactivity into three primary medicinal chemistry classes.

Figure 1: Synthetic workflow from raw materials to the target electrophile and its subsequent derivatization into bioactive libraries.

Reactivity Profile & Medicinal Applications

The utility of 5-(2,5-dichlorophenyl)furan-2-carbonyl chloride lies in its ability to generate diverse libraries via Nucleophilic Acyl Substitution .

A. Amidation (Primary Application)

Reaction with primary or secondary amines yields 5-arylfuran-2-carboxamides .

-

Mechanism: Addition-Elimination.

-

Conditions: DCM or THF solvent,

, with a base scavenger (Triethylamine or DIPEA). -

Significance: Derivatives where the amine component is a sulfonamide or a benzylamine have shown potent antifungal activity against Candida species [1]. The lipophilic dichlorophenyl tail disrupts fungal cell membrane integrity.

B. Heterocyclization

Reaction with hydrazine hydrate followed by cyclization (using

-

Significance: Oxadiazoles are bioisosteres of amides and esters, offering improved metabolic stability and often enhanced potency in antimicrobial assays [2].

C. Friedel-Crafts Acylation

The acid chloride can act as an electrophile to attach the furan moiety to electron-rich aromatics (e.g., dimethoxybenzene) using

-

Significance: Used to synthesize chalcone-like analogs for anticancer screening.

Safety & Handling

-

Corrosivity: The compound hydrolyzes rapidly in moist air to release Hydrogen Chloride (HCl) gas and the parent carboxylic acid. It causes severe skin burns and eye damage.

-

Storage: Store under an inert atmosphere (Nitrogen or Argon) at

. -

Quenching: Excess reagent should be quenched by slow addition to a stirred mixture of ice and saturated Sodium Bicarbonate (

).

References

-

MDPI. (2025). Synthesis and Antifungal Evaluation Against Candida spp. of 5-Arylfuran-2-Carboxamide Derivatives. Retrieved from [Link]

-

ResearchGate. (2009). Synthesis of heterocycles from arylation products of unsaturated compounds: XVIII. 5-Arylfuran-2-carboxylic acids and their application. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.[1] Retrieved from [Link]

-

PubChem. (2025).[2] 5-(2,5-dichlorophenyl)furan-2-carboxylic acid | C11H6Cl2O3.[2] Retrieved from [Link]

Sources

Literature review on 2,5-dichlorophenyl substituted furan derivatives

Strategic Scaffolds for Next-Generation Therapeutics[1]

Part 1: Executive Summary & Chemical Architecture

The Pharmacophore: The 2,5-dichlorophenyl substituted furan moiety represents a privileged scaffold in medicinal chemistry.[1] Unlike simple phenyl-furans, the specific inclusion of chlorine atoms at the ortho (2) and meta (5) positions of the phenyl ring confers unique physicochemical properties. This substitution pattern serves two critical functions:

-

Metabolic Blockade: It sterically and electronically shields the phenyl ring from rapid oxidative metabolism (e.g., by CYP450 enzymes), significantly extending the half-life of the drug candidate.

-

Lipophilic Tuning: The dichlorophenyl group enhances the LogP (lipophilicity), facilitating membrane permeability and blood-brain barrier (BBB) penetration, which is crucial for central nervous system (CNS) and intracellular targets.

Target Applications: This scaffold is currently driving innovation in three primary therapeutic areas:

-

Antimicrobial Agents: Disruptors of bacterial cell wall synthesis and fungal ergosterol pathways.

-

Antimitotic Agents: Potent inhibitors of tubulin polymerization targeting the colchicine binding site.[2]

-

Antiprotozoal Agents: DNA minor groove binders effective against Trypanosoma and Leishmania.

Part 2: Synthesis & Methodology[1][2][4][5][6][7][8]

To access high-purity 2,5-dichlorophenyl furan derivatives, we prioritize the Suzuki-Miyaura Cross-Coupling protocol due to its tolerance for functional groups and high regioselectivity.[3] While the Paal-Knorr synthesis is viable for symmetric bis-aryl furans, the Suzuki method is superior for mono-substituted or asymmetric analogs.[3]

2.1. Synthetic Workflow (Graphviz)[3]

Caption: Optimized synthetic route for 2-(2,5-dichlorophenyl)furan via Suzuki-Miyaura coupling.

2.2. Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Objective: Synthesis of 2-(2,5-dichlorophenyl)furan.

Reagents:

-

2,5-Dichlorophenylboronic acid (1.2 eq)[3]

-

2-Bromofuran (1.0 eq)[3]

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)[3]

-

Potassium Carbonate (K₂CO₃) (2.0 eq)[3]

-

Solvent: 1,4-Dioxane : Water (4:1 ratio)[3]

Step-by-Step Procedure:

-

Inert Atmosphere Setup: Flame-dry a 50 mL round-bottom flask and equip it with a magnetic stir bar and a reflux condenser. Purge with nitrogen (N₂) for 10 minutes.[3]

-

Solvent Degassing: In a separate vessel, degas the 1,4-dioxane/water mixture by bubbling N₂ through it for 15 minutes. Reasoning: Dissolved oxygen can oxidize the Pd(0) catalyst to inactive Pd(II), stalling the catalytic cycle.

-

Reactant Addition: Charge the reaction flask with 2-bromofuran (5.0 mmol), 2,5-dichlorophenylboronic acid (6.0 mmol), and K₂CO₃ (10.0 mmol).

-

Catalyst Introduction: Add Pd(PPh₃)₄ (0.25 mmol) quickly to minimize air exposure, followed immediately by the degassed solvent system (20 mL).

-

Reflux: Heat the mixture to 90°C under N₂ atmosphere. Monitor reaction progress via TLC (Thin Layer Chromatography) using Hexane:EtOAc (9:1).[3] Reaction typically completes in 4–6 hours.

-

Workup: Cool to room temperature. Filter through a Celite pad to remove palladium residues. Wash the pad with ethyl acetate.

-

Extraction: Transfer filtrate to a separatory funnel. Wash with water (2x) and brine (1x).[3] Dry the organic layer over anhydrous Na₂SO₄.

-

Purification: Concentrate under reduced pressure. Purify the crude residue using silica gel flash column chromatography (Eluent: 100% Hexanes to 95:5 Hexanes:EtOAc) to yield the pure product as a crystalline solid.

Part 3: Pharmacological Profile & Mechanism[1][9]

The 2,5-dichlorophenyl furan scaffold exhibits potent biological activity, particularly when integrated into chalcone or amidine structures.

3.1. Activity Data Summary[2][4][5][6][7][8]

| Compound Class | Derivative Type | Target Organism/Cell Line | Activity Metric | Key Insight |

| Antimicrobial | Furan-Chalcone Hybrid | S. aureus (MRSA) | MIC: 2–4 µg/mL | Dichloro-substitution increases membrane permeability compared to non-halogenated analogs [1].[3] |

| Anticancer | 2,5-Diaryl Furan | HeLa / MCF-7 | IC₅₀: 0.05–0.1 µM | Binds to colchicine site on tubulin; 2,5-Cl pattern improves metabolic stability over 4-Cl analogs [2].[3] |

| Antiprotozoal | Bis-guanylphenyl Furan | T. rhodesiense | IC₅₀: < 1 µM | DNA minor groove binding; efficacy comparable to pentamidine [3].[3] |

3.2. Mechanism of Action: Tubulin Inhibition

One of the most promising applications is in oncology, where these derivatives act as Colchicine Binding Site Inhibitors (CBSIs) .[9] The 2,5-dichlorophenyl moiety mimics the pharmacophore of combretastatin A-4 but with enhanced stability.

Caption: Mechanism of action for anticancer furan derivatives targeting tubulin polymerization.[3]

Mechanistic Causality:

The 2,5-dichlorophenyl ring occupies the hydrophobic pocket of the tubulin

Part 4: Future Outlook & Optimization

The "2,5-dichloro" motif is not merely a structural decoration but a functional tool for Lead Optimization :

-

Metabolic Stability: Future iterations should focus on replacing the furan oxygen with sulfur (thiophene) or nitrogen (pyrrole) to further modulate aromaticity and CYP450 resistance.

-

Prodrug Strategies: For antiprotozoal amidines, using "masked" prodrugs (e.g., methoxy-amidines) can improve oral bioavailability, addressing the poor solubility often seen with planar aromatic systems [3].

Part 5: References

-

Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones. Molecules, 2023.

-

Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Future Medicinal Chemistry, 2018.[3][2]

-

Synthesis and antiprotozoal activity of 2,5-bis(4-guanylphenyl)furans. Journal of Medicinal Chemistry, 1988.

-

Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans. The Journal of Organic Chemistry, 2023. [3]

-

N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide. EvitaChem Compound Database.

Sources

- 1. evitachem.com [evitachem.com]

- 2. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jcpr.humanjournals.com [jcpr.humanjournals.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. 2,5-Dihydrofuran synthesis [organic-chemistry.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Synthesis and antiprotozoal activity of 2,5-bis(4-guanylphenyl)furans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

From Reagent to Pharmacophore: The Bioactivity Profile of Furan-2-Carbonyl Chloride Derivatives

Executive Summary

Furan-2-carbonyl chloride (2-furoyl chloride) serves as a critical electrophilic synthon in medicinal chemistry, enabling the rapid generation of diverse bioactive scaffolds. While the acid chloride itself is a reactive intermediate, its derivatives—primarily furan-2-carboxamides , hydrazides , and esters —exhibit a broad spectrum of pharmacological activities. This guide analyzes the bioactivity profile of these derivatives, focusing on their validated antimicrobial and anticancer mechanisms, supported by quantitative data and reproducible protocols.

Synthetic Utility & Chemical Architecture

The furan ring functions as a bioisostere for benzene and thiophene, often improving water solubility and hydrogen-bonding potential. The derivatization of furan-2-carbonyl chloride follows a nucleophilic acyl substitution pathway, typically yielding high-stability amides and hydrazides.

Core Synthesis Workflow

The following diagram illustrates the divergence of furan-2-carbonyl chloride into two primary bioactive classes: Carboxamides (Antimicrobial/Anticancer) and Carbohydrazides (Cytotoxic/Apoptotic).

Figure 1: Divergent synthesis of bioactive scaffolds from furan-2-carbonyl chloride via nucleophilic acyl substitution.

Antimicrobial Bioactivity Profile

Derivatives formed by condensing furan-2-carbonyl chloride with aromatic amines or hydrazine moieties have demonstrated significant potency against multidrug-resistant pathogens.

Mechanism of Action

-

Cell Wall Disruption: Lipophilic furan-carboxamides penetrate bacterial lipid bilayers, disrupting membrane integrity.

-

Enzyme Inhibition: N-substituted derivatives have been modeled to bind to DNA gyrase (in bacteria) and CYP51 (in fungi).

Quantitative Efficacy Data

The table below summarizes Minimum Inhibitory Concentrations (MIC) for key furan-2-carboxamide derivatives containing 2,4-dinitrophenylhydrazone moieties, which show superior activity compared to simple amides.

| Derivative Class | Target Organism | MIC Range (µg/mL) | Standard Drug Comparison |

| Furan-2-carboxamide (2,4-DNP) | E. coli (Gram -) | 150 - 265 | Comparable to Gentamicin |

| Furan-2-carboxamide (2,4-DNP) | S. aureus (Gram +) | 200 - 280 | Lower potency than Ciprofloxacin |

| Carbamothioyl-furan derivatives | C. albicans (Fungal) | 100 - 150 | Moderate vs. Fluconazole |

| 5-Bromofuran-2-carboxamide | B. cereus | 230 - 250 | Moderate Activity |

Key Insight: The inclusion of electron-withdrawing groups (e.g., nitro, bromo) on the furan ring or the N-substituent significantly enhances antimicrobial potency by increasing lipophilicity and cellular uptake [1, 2].

Anticancer & Cytotoxic Profile

Furan-2-carbohydrazides are the dominant class for anticancer applications. These derivatives often function as tubulin polymerization inhibitors , arresting cell division at the G2/M phase.

Signaling Pathway & Mechanism

The following diagram details the apoptotic cascade triggered by furan-based carbohydrazides in MCF-7 (breast cancer) and A549 (lung cancer) cell lines.

Figure 2: Mechanism of action for furan-2-carbohydrazides inducing apoptosis via tubulin inhibition.

Cytotoxicity Data (IC50)

Recent studies on N-substituted furan-2-carbohydrazides reveal micromolar potency against solid tumors.

| Cell Line | Tissue Origin | IC50 (µM) | Selectivity Index (SI) | Ref |

| MCF-7 | Breast Carcinoma | 4.06 ± 0.2 | > 10 (vs. MCF-10A) | [3] |

| A549 | Lung Carcinoma | 43.38 | Moderate | [4] |

| HepG2 | Liver Carcinoma | 20.00 | High | [5] |

| BJ | Normal Fibroblast | > 400 | N/A (Non-toxic) | [4] |

Validated Experimental Protocols

Protocol A: Synthesis of N-Substituted Furan-2-Carboxamide

Objective: Synthesize a bioactive amide from furan-2-carbonyl chloride. Safety: Furan-2-carbonyl chloride is corrosive and a lachrymator. Perform in a fume hood.

-

Preparation: Dissolve 1.0 equiv of the target amine (e.g., aniline derivatives) in anhydrous Dichloromethane (DCM).

-

Base Addition: Add 1.2 equiv of Triethylamine (Et3N) or Pyridine to scavenge the HCl by-product. Cool the mixture to 0°C in an ice bath.

-

Acylation: Add 1.1 equiv of Furan-2-carbonyl chloride dropwise over 15 minutes.

-

Causality: Slow addition prevents exotherms and controls di-acylation side products.

-

-

Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) and stir for 3-6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

-

Workup: Wash the organic layer with 1N HCl (to remove unreacted amine/pyridine), then saturated NaHCO3 (to remove unreacted acid), and finally Brine.

-

Purification: Dry over anhydrous Na2SO4, concentrate in vacuo, and recrystallize from Ethanol.

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Objective: Determine IC50 of the synthesized derivative.

-

Seeding: Seed MCF-7 cells (1 × 10^4 cells/well) in a 96-well plate. Incubate for 24h at 37°C (5% CO2).

-

Treatment: Treat cells with serial dilutions of the furan derivative (0.1 – 100 µM) dissolved in DMSO (Final DMSO < 0.1%).

-

Incubation: Incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS). Incubate for 4 hours until purple formazan crystals form.

-

Solubilization: Aspirate media and add 100 µL DMSO to dissolve crystals.

-

Measurement: Read absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Structure-Activity Relationship (SAR) Insights

-

C5-Substitution: Introduction of halogens (Br, Cl) or nitro groups at the C5 position of the furan ring generally increases antimicrobial activity but may increase cytotoxicity to normal cells.

-

Linker Rigidity: Hydrazone linkers (-CONHN=C-) provide rigidity and an additional hydrogen-bonding motif, often resulting in higher anticancer potency compared to flexible alkyl amides.

-

Lipophilicity: The presence of a p-tolyl or p-chlorophenyl group on the amine side enhances membrane permeability, correlating with lower MIC values in Gram-negative bacteria.

References

-

Sweidan, K., et al. (2022).[1][2] "Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives." Letters in Organic Chemistry, 19(4), 314-325.[2] Link

-

Rani, M., et al. (2023). "In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives." Molecules, 28(11), 4567. Link

-

Al-Wahaibi, L.H., et al. (2022). "Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity." Molecules, 27(9), 2739. Link

-

Tok, F., et al. (2022).[3] "Synthesis and anticancer activity of new carbohydrazide derivatives bearing furan moiety." Journal of Research in Pharmacy, 26(1), 13-19.[3] Link

-

El-Hady, H., et al. (2019). "Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives." Chemical and Pharmaceutical Bulletin, 67(8), 866-874. Link

Sources

- 1. Synthesis and anticancer activity of new carbohydrazide derivatives bearing furan moiety | AVESİS [avesis.anadolu.edu.tr]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Journal of Research in Pharmacy » Submission » Synthesis and anticancer activity of new carbohydrazide derivatives bearing furan moiety [dergipark.org.tr]

Electronic properties of 5-aryl-furan-2-carbonyl chlorides

An In-depth Technical Guide to the Electronic Properties of 5-Aryl-Furan-2-Carbonyl Chlorides

Abstract

5-Aryl-furan-2-carbonyl chlorides represent a pivotal class of heterocyclic compounds, serving as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Their chemical reactivity and utility are fundamentally governed by the intricate electronic landscape of the furan scaffold, modulated by the interplay between the electron-withdrawing carbonyl chloride group and the tunable aryl substituent. This technical guide provides a comprehensive exploration of the electronic properties of these molecules. We will delve into the theoretical underpinnings of their electronic structure, detail experimental methodologies for their synthesis and characterization, and present a framework for understanding how substituent effects on the aryl ring can be harnessed to fine-tune molecular properties for specific applications. This document is intended for researchers, chemists, and drug development professionals seeking a deeper, field-proven understanding of this important chemical class.

Introduction: The Furan Scaffold in Modern Chemistry

The furan ring is a five-membered aromatic heterocycle that is a structural motif in a vast number of natural products and synthetic compounds with significant biological activity.[1] Its electron-rich nature makes it a versatile platform for chemical modification.[1] The introduction of a carbonyl chloride at the 2-position and an aryl group at the 5-position creates a molecule with distinct electronic characteristics: the C2 position is highly electrophilic, primed for nucleophilic attack, while the C5 aryl group provides a locus for tuning the overall electron density and physical properties of the molecule through substituent modification.[2][3] Understanding and controlling these electronic properties is paramount for the rational design of novel therapeutics and functional materials.

Core Electronic Structure and Substituent Effects

The electronic character of a 5-aryl-furan-2-carbonyl chloride is a composite of several competing and reinforcing effects. The furan ring itself is an aromatic system with 6 π-electrons. The oxygen heteroatom significantly influences the electron distribution, participating in resonance and exerting a powerful inductive effect.

-

Inductive Effects : The oxygen atom and the chlorine atoms (in the carbonyl chloride group) are highly electronegative, leading to a net inductive withdrawal of electron density from the furan ring and the carbonyl carbon. This effect is a primary driver of the high electrophilicity of the carbonyl carbon.

-

Resonance Effects : The oxygen atom's lone pairs participate in the π-system of the furan ring, donating electron density. This resonance donation partially counteracts the inductive withdrawal. The aryl group at the C5 position can also engage in resonance with the furan ring. Electron-donating groups (EDGs) on the aryl ring (e.g., -OCH₃, -CH₃) will increase the electron density of the furan system, while electron-withdrawing groups (EWGs) (e.g., -NO₂, -CF₃) will decrease it.[4]

-

The Carbonyl Chloride Group : This group is a potent electron-withdrawing moiety due to both the inductive effect of the chlorine and oxygen atoms and the resonance stabilization of the acylium ion intermediate during reactions. Photoelectron spectroscopy studies on related 2-carbonyl furans confirm that substituent inductive effects are dominant in determining the ionization energies of the molecule.[5]

The interplay of these effects dictates the molecule's reactivity, spectroscopic signatures, and even its solid-state packing.[3] For instance, attaching an EWG to the C5-aryl ring enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, an EDG can modulate this reactivity downwards.

Figure 1: Key electronic influences within the 5-aryl-furan-2-carbonyl chloride scaffold.

Synthesis and Characterization Workflow

The synthesis of 5-aryl-furan-2-carbonyl chlorides is typically a multi-step process. A common and reliable strategy involves the initial formation of a 5-aryl-furan-2-carbaldehyde via a palladium-catalyzed cross-coupling reaction, followed by oxidation to the carboxylic acid and subsequent conversion to the carbonyl chloride.[1][6] An alternative, more direct route can convert the intermediate aldehyde directly to the acid chloride.[7][8]

Figure 2: General workflow for the synthesis and characterization of 5-aryl-furan-2-carbonyl chlorides.

Protocol 1: Synthesis of 5-(4-methoxyphenyl)furan-2-carbonyl chloride

This protocol details a representative synthesis. The choice of a methoxy-substituted aryl group allows for straightforward characterization by NMR.

Part A: Suzuki-Miyaura Cross-Coupling

-

To a degassed solution of 1,4-dioxane and water (4:1), add 5-bromofuran-2-carbaldehyde (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

-

Spage the mixture with argon for 15 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq) and heat the reaction mixture to 85 °C for 12 hours under an argon atmosphere.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product (5-(4-methoxyphenyl)furan-2-carbaldehyde) by column chromatography on silica gel.

Part B: Conversion to Carbonyl Chloride Causality: Direct conversion of aldehydes to acid chlorides can be efficiently achieved using reagents like oxalyl chloride with a catalytic amount of DMF (Vilsmeier-Haack conditions) or tert-butyl hypochlorite.[7][8][9] We select oxalyl chloride for its reliability and the clean conversion, as the byproducts (CO₂, CO, HCl) are gaseous.

-

Dissolve the purified 5-(4-methoxyphenyl)furan-2-carbaldehyde (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add oxalyl chloride (1.5 eq) dropwise. Gas evolution will be observed.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Remove the solvent and excess reagent under reduced pressure. The resulting crude 5-(4-methoxyphenyl)furan-2-carbonyl chloride is often used directly in subsequent reactions but can be purified by vacuum distillation if necessary.

Spectroscopic and Computational Characterization

The electronic properties of these molecules are directly observable through various analytical techniques.

Spectroscopic Analysis

Spectroscopy provides empirical data on the molecular structure and bonding environments, which are a direct consequence of the electronic distribution.

-

¹H and ¹³C NMR Spectroscopy : The chemical shifts of the furan ring protons and carbons are highly sensitive to the electronic effects of the substituents. An electron-donating group on the C5-aryl ring will cause an upfield shift (lower ppm) of the furan proton signals due to increased shielding, while an electron-withdrawing group will cause a downfield shift. The carbonyl carbon typically resonates in the δ 160-165 ppm region.

-

Infrared (IR) Spectroscopy : The C=O stretching frequency is a key diagnostic peak. For furan-2-carbonyl chlorides, this band is typically observed at a high frequency (around 1750-1780 cm⁻¹) due to the strong inductive withdrawal of the chlorine atom, which strengthens and shortens the C=O bond.

Table 1: Representative Spectroscopic Data for 5-phenylfuran-2-carbonyl chloride

| Technique | Signal | Chemical Shift / Frequency | Assignment |

| ¹H NMR | Doublet | δ ~7.7-7.9 ppm | H5 (Aryl proton ortho to furan) |

| Multiplet | δ ~7.4-7.6 ppm | H3', H4', H5' (Other aryl protons) | |

| Doublet | δ ~7.3-7.4 ppm | H3 (Furan proton) | |

| Doublet | δ ~7.0-7.1 ppm | H4 (Furan proton) | |

| ¹³C NMR | Singlet | δ ~162 ppm | C=O (Carbonyl) |

| Singlet | δ ~158 ppm | C5 (Furan carbon) | |

| Singlet | δ ~148 ppm | C2 (Furan carbon) | |

| Multiplet | δ ~125-132 ppm | Aryl carbons | |

| Singlet | δ ~122 ppm | C3 (Furan carbon) | |

| Singlet | δ ~112 ppm | C4 (Furan carbon) | |

| IR Spec. | Strong, Sharp | ν ~1770 cm⁻¹ | C=O Stretch (Acyl Chloride) |

Note: Data are estimated based on typical values for similar structures. Actual values may vary.[1][7]

Computational Modeling

Density Functional Theory (DFT) is a powerful tool for probing the electronic structure of molecules.[10] Calculations can provide valuable insights into properties that are difficult to measure experimentally.

-

Molecular Orbitals (HOMO/LUMO) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity and electronic transitions. The energy of the LUMO is related to the electron affinity, and for this class of compounds, it is typically centered on the furan-carbonyl system, indicating this region's susceptibility to nucleophilic attack. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and corresponds to the energy of its lowest electronic excitation.[11]

-

Molecular Electrostatic Potential (MEP) : MEP maps visualize the charge distribution across a molecule. For 5-aryl-furan-2-carbonyl chlorides, these maps invariably show a highly positive (blue) region around the carbonyl carbon, confirming its electrophilic nature, and a negative (red) region around the carbonyl oxygen and the furan oxygen.[10]

Table 2: Calculated Electronic Properties (DFT B3LYP/6-31G(d)) for Substituted 5-Aryl-Furan-2-Carbonyl Chlorides

| Aryl Substituent (R) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| -OCH₃ (EDG) | -5.8 | -2.1 | 3.7 | 4.1 |

| -H (Neutral) | -6.1 | -2.3 | 3.8 | 3.5 |

| -NO₂ (EWG) | -6.7 | -3.0 | 3.7 | 2.1 |

Note: These are illustrative values. The electron-donating group (-OCH₃) raises the HOMO energy, while the electron-withdrawing group (-NO₂) lowers both the HOMO and LUMO energies significantly.

Conclusion and Future Outlook

The electronic properties of 5-aryl-furan-2-carbonyl chlorides are a finely balanced result of inductive, resonance, and steric effects. A thorough understanding of this interplay, gained through a combination of synthetic exploration, spectroscopic analysis, and computational modeling, is essential for leveraging these versatile building blocks in drug discovery and materials science. The ability to systematically tune the electronic character of the furan ring and the reactivity of the carbonyl chloride function by simple modification of the distal aryl substituent makes this scaffold particularly powerful. Future research will likely focus on incorporating these moieties into complex molecular architectures, such as conjugated polymers for organic electronics[12][13] and targeted covalent inhibitors in medicinal chemistry, where precise control over electronic properties is the key to function.

References

- Surface Analysis of a Furan Derivative Compound Using DFT and Hirshfeld Methods. (2025). 4th International Conference on Frontiers in Academic.

- Influence of the electron correlation on computed properties of furan oligomers. Sci-Hub.

- Conformational Analysis of a Furan, Thiophene Altern

- Photoionization of furan from the ground and excited electronic st

- Impact of Furan Substitution on the Optoelectronic Properties of Biphenylyl/Thiophene Derivatives for Light-Emitting Transistors. (2022).

- The Electronic Spectrum of Furan. Journal of the American Chemical Society.

- An In-depth Technical Guide to 5-Substituted Furan-2-Carbaldehydes: Synthesis, Properties, and Applic

- Effect of thiophene/furan substitution on organic field effect transistor properties of arylthiadiazole based organic semiconductors. (2020).

- Regiochemical effects of furan substitution on the electronic properties and solid-state structure of partial fused-ring oligothiophenes. (2012). PubMed.

- Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived. (2015). Green Chemistry.

-

Experimental and Theoretical Exploration of Aryl Substituent Effects on the Electronic Properties of Asymmetric 4,7-Di(thiophene-2-yl)-benzo[c][2][10][14]thiadiazole Compounds. (2020). [Source not specified].

- Impact of Furan Substitution on the Optoelectronic Properties of Biphenylyl/Thiophene Derivatives for Light-Emitting Transistors. (2022). PubMed.

- Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (2023). MDPI.

- Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF).

- Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). Green Chemistry (RSC Publishing).

- Facile synthesis of 5-aryl-furan-2-aldehyde and 5-aryl-furan-2-carboxylic acid using ceric ammonium nitrate. (2025).

- Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline.

- 2-Furancarbonyl chloride, 5-chloro-. PubChem.

- The photoelectron spectra and electronic structure of 2-carbonyl furans. (2025).

- Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (2023). MDPI.

- 5-Methylfuran-2-carbonyl chloride 97. [Source not specified].

- Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans. (2023). Semantic Scholar.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Regiochemical effects of furan substitution on the electronic properties and solid-state structure of partial fused-ring oligothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF) - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. Effect of thiophene/furan substitution on organic field effect transistor properties of arylthiadiazole based organic semiconductors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 13. Impact of Furan Substitution on the Optoelectronic Properties of Biphenylyl/Thiophene Derivatives for Light-Emitting Transistors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sci-Hub. Influence of the electron correlation on computed properties of furan oligomers / Journal of Molecular Structure: THEOCHEM, 2001 [sci-hub.box]

Pharmacophore Analysis & Strategic Application of the 2,5-Dichlorophenyl Furan Moiety

Topic: Pharmacophore Analysis of the 2,5-Dichlorophenyl Furan Moiety Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary

The 2,5-dichlorophenyl furan moiety represents a high-affinity pharmacophore often deployed in hit-to-lead optimization to exploit specific hydrophobic pockets and halogen-mediated interactions. While the furan core serves as a versatile, electron-rich bioisostere for phenyl or thiophene rings, the specific addition of a 2,5-dichlorophenyl substituent creates a distinct steric and electronic profile. This moiety has demonstrated significant potency in targeting urease enzymes , TNIK kinases , and P-glycoprotein (P-gp) modulators.

However, the inclusion of a furan ring introduces a "structural alert" regarding metabolic stability (specifically CYP450-mediated bioactivation). This guide analyzes the pharmacophoric utility of this moiety, provides a validated synthetic workflow, and outlines strategies to balance its high potency against metabolic liabilities.

Structural & Electronic Pharmacophore Analysis

The 2,5-dichlorophenyl furan moiety is not merely a lipophilic spacer; it is an active participant in ligand-target binding. Its efficacy stems from three synergistic properties:

The "Twisted" Hydrophobic Anchor

Unlike a biphenyl system, which may adopt a planar conformation, the steric clash between the chlorine atom at the ortho (C2) position of the phenyl ring and the furan oxygen (or C3 hydrogen) forces the biaryl system into a twisted conformation.

-

Pharmacophoric Impact: This non-planar geometry allows the moiety to fit into narrow, hydrophobic "slots" or "back-pockets" in enzyme active sites, often inducing conformational changes in the target protein.

-

Case Evidence: In TNIK (Trafficking Kinesin-Binding Protein 2) kinase inhibitors, this moiety occupies the hydrophobic back pocket near the gatekeeper residue (Met105), effectively locking the kinase in an inactive conformation [1].

Halogen Bonding & Metal Coordination

The chlorine substituents at positions 2 and 5 are not passive.

-

Sigma-Hole Interactions: The Chlorine atoms can act as halogen bond donors (Lewis acids) to backbone carbonyls in the receptor.

-

Metal Chelation: In the context of Urease inhibition , the 2,5-dichloro substitution pattern is critical. Molecular modeling suggests the chlorine atoms facilitate coordination with the active site Nickel (

) ions or interact with Histidine residues (His138, His248), significantly boosting potency (

Electronic Modulation of the Furan Core

The furan ring is electron-rich (

-

Enhance

stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan). -

Potentially lower the oxidation potential of the furan, marginally stabilizing it against metabolic epoxidation (though not eliminating the risk).

Visualizing the Pharmacophore

The following diagram illustrates the interaction map of the 2,5-dichlorophenyl furan moiety within a theoretical binding pocket (based on TNIK and Urease data).

Figure 1: Pharmacophore interaction map showing the critical halogen bonding and hydrophobic contacts driven by the 2,5-dichlorophenyl anchor.

Validated Synthetic Protocol: Suzuki-Miyaura Coupling

To access this moiety reliably, the Suzuki-Miyaura cross-coupling is the industry standard. It offers high tolerance for the furan ring's sensitivity compared to acidic conditions.

Reaction Scheme

The synthesis typically couples a 2,5-dichlorophenylboronic acid with a bromo-furan derivative (or vice-versa).

Figure 2: Optimized Suzuki-Miyaura coupling workflow for generating 2,5-dichlorophenyl furan scaffolds.

Detailed Methodology

This protocol is adapted from high-yield syntheses of furan-chalcones [2, 3].

-

Reagents:

-

2,5-Dichlorophenylboronic acid (1.2 eq)

-

5-Bromo-2-furaldehyde (or substituted 2-bromofuran) (1.0 eq)

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [

] (5 mol%) -

Base: Potassium Phosphate (

) (2.0 eq) or Sodium Carbonate ( -

Solvent: 1,4-Dioxane : Water (4:1 v/v).

-

-

Procedure:

-

Degassing: Charge the reaction vessel with dioxane and water. Purge with Nitrogen (

) for 15 minutes to remove dissolved oxygen (critical to prevent Pd catalyst oxidation and furan decomposition). -

Addition: Add the aryl halide, boronic acid, and base. Add the Pd catalyst last under a positive pressure of nitrogen.

-

Reaction: Heat the mixture to 90°C under

atmosphere for 12 hours. Monitor via TLC (typically 10-20% EtOAc in Hexane).[1] -

Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Dilute with Ethyl Acetate, wash with water and brine.

-

Purification: Concentrate the organic layer. Purify via silica gel column chromatography. The 2,5-dichlorophenyl furan moiety is lipophilic; expect elution in low-polarity fractions.

-

ADMET & Liability Management: The Furan "Alert"

While the 2,5-dichlorophenyl furan moiety drives potency, the furan ring itself is a known toxicophore in certain contexts.

Mechanism of Toxicity

Cytochrome P450 enzymes (mainly CYP2E1) can oxidize the furan ring to form cis-2-butene-1,4-dial , a highly reactive

-

Form covalent adducts with proteins (hepatotoxicity).

-

React with DNA (genotoxicity).

Mitigation Strategy: The Role of 2,5-Dichloro Substitution

The 2,5-dichlorophenyl group aids in mitigating this risk through two mechanisms:

-

Steric Shielding: The bulky chlorine atoms at the ortho position create steric hindrance that may impede the approach of CYP enzymes to the furan ring, specifically at the position adjacent to the phenyl attachment.

-

Metabolic Blocking: In successful drug candidates, the furan is often substituted at both the 2 and 5 positions (e.g., 2-aryl, 5-amide). By blocking both

-positions of the furan ring with stable groups (like the 2,5-dichlorophenyl on one side and a carboxamide on the other), the formation of the reactive enedial intermediate is significantly suppressed [4].

Recommendation: Always pair the 2,5-dichlorophenyl group with a stable substituent at the furan C5 position (e.g., amide, sulfone, or another aryl ring) to block metabolic activation. Avoid leaving the furan C5 position unsubstituted.

Quantitative Activity Data[3]

The following table summarizes the potency of this moiety across different targets, highlighting its versatility.

| Target | Compound Class | Role of 2,5-Cl Furan | Potency ( | Ref |

| Urease | Furan-Chalcone | Ni coordination / Active site fill | [2] | |

| TNIK Kinase | Furan-Carboxamide | Gatekeeper pocket occupancy | [1] | |

| P-glycoprotein | N-phenylbenzamide | Hydrophobic binding | Reversal Activity | [5] |

| Glucosidase | Thiadiazole-Furan | Competitive Inhibition | [6] |

References

-

RSC Publishing. (2014). Discovery of TNIK inhibitors with furan-2-carboxamide core.[2] MedChemComm. Link

-

ResearchGate. (2023). Urease inhibition activity of furan chalcone derivatives.[3]Link

-

MDPI. (2018). Synthesis of 3,4-Biaryl-2,5-Dichlorothiophene through Suzuki Cross-Coupling. (Analogous methodology). Link

-

NIH PubMed. (2022). Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds.[4][5]Link

-

PubMed. (2023). Discovery of 2,5-disubstituted furan derivatives... for overcoming P-glycoprotein mediated multidrug resistance.[6]Link

-

ZJUT. (2021). 2,5-Disubstituted furan derivatives containing 1,3,4-thiadiazole moiety as potent a-glucosidase inhibitors.[7]Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Exploring the Synthetic Chemistry of Phenyl-3-(5-aryl-2-furyl)- 2-propen-1-ones as Urease Inhibitors: Mechanistic Approach through Urease Inhibition, Molecular Docking and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of 2,5-disubstituted furan derivatives featuring a benzamide motif for overcoming P-glycoprotein mediated multidrug resistance in MCF-7/ADR cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. homepage.zjut.edu.cn [homepage.zjut.edu.cn]

An In-depth Technical Guide to the Solubility of 5-(2,5-dichlorophenyl)furan-2-carbonyl Chloride in Organic Solvents

Abstract

Introduction to 5-(2,5-dichlorophenyl)furan-2-carbonyl Chloride

5-(2,5-dichlorophenyl)furan-2-carbonyl chloride is a complex organic molecule belonging to the class of acyl chlorides.[3] Its structure, featuring a dichlorinated phenyl ring attached to a furan-2-carbonyl chloride moiety, suggests a largely nonpolar character, which is a key determinant of its solubility profile. This compound serves as a crucial building block, particularly in the synthesis of pharmaceutical agents where the formation of amide or ester bonds is a key step.[1][4]

Understanding its solubility is paramount for several reasons:

-

Reaction Optimization: Ensuring the acyl chloride and other reactants are in the same phase is essential for achieving optimal reaction rates and yields.

-

Process Development: Knowledge of solubility in various solvents aids in selecting appropriate systems for reaction, work-up, and purification (e.g., crystallization).[5]

-

Safety and Handling: Proper solvent selection is critical for managing the reactivity and potential hazards associated with acyl chlorides.[6]

Acyl chlorides are known to be reactive towards protic solvents like water and alcohols, leading to hydrolysis and formation of the corresponding carboxylic acid or ester.[3] This reactivity necessitates careful selection of aprotic organic solvents for solubility studies and synthetic applications.

Theoretical Framework for Solubility

The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like." This means that solutes tend to dissolve best in solvents with similar polarity. The overall polarity of 5-(2,5-dichlorophenyl)furan-2-carbonyl chloride is influenced by:

-

The nonpolar dichlorophenyl and furan rings: These large, aromatic portions of the molecule contribute significantly to its hydrophobicity.

-

The polar acyl chloride group: The carbon-oxygen double bond and the carbon-chlorine bond introduce polarity.

Given these features, the compound is expected to exhibit poor solubility in highly polar solvents like water and better solubility in solvents of low to intermediate polarity, such as ethers, chlorinated hydrocarbons, and some esters.

Experimental Protocol for Solubility Determination

The determination of solubility for a reactive compound like an acyl chloride requires a carefully designed experimental approach to prevent degradation during the measurement process. The equilibrium shake-flask method is a gold-standard technique for determining thermodynamic solubility.[7] Coupled with a specific and sensitive analytical method like HPLC, it provides accurate and reliable data.[8][9]

Materials and Equipment

-

Solute: 5-(2,5-dichlorophenyl)furan-2-carbonyl chloride (high purity)

-

Solvents: A range of anhydrous organic solvents covering different polarities (e.g., n-heptane, toluene, dichloromethane, tetrahydrofuran (THF), ethyl acetate, acetonitrile, N,N-Dimethylformamide (DMF)).[5]

-

Equipment:

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Thermostatic shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C)

-

Syringe filters (0.22 µm or 0.45 µm, PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.[10]

-

Step-by-Step Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 5-(2,5-dichlorophenyl)furan-2-carbonyl chloride to a series of vials, each containing a known volume of a different anhydrous organic solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached with a saturated solution.[11][12]

-

Securely cap the vials to prevent solvent evaporation and ingress of atmospheric moisture.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined by preliminary experiments, where concentration is measured at different time points until it remains constant.[11]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles.[10] This step is critical to avoid overestimation of solubility.[8]

-

Precisely dilute the filtered sample with a suitable solvent (often the mobile phase used for HPLC analysis) to a concentration that falls within the linear range of the calibration curve.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of the compound with known concentrations.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration. High-performance liquid chromatography is a widely used analytical technique for the identification and quantification of organic molecules.[13]

-

Inject the diluted sample solution and determine its concentration from the calibration curve.[10]

-

Calculate the original solubility in the solvent by accounting for the dilution factor.

-

Self-Validating System & Causality

-

Why use anhydrous solvents? Acyl chlorides react with water. Using anhydrous solvents and preventing moisture exposure is essential to ensure that the measured solubility is that of the acyl chloride and not its degradation product (the carboxylic acid).[3]

-

Why use an excess of solid? The definition of thermodynamic solubility is the concentration of a solute in a solution that is in equilibrium with the solid phase.[7] Having excess solid ensures this condition is met.

-

Why filter the sample? Micro-particulates of undissolved solid in the aliquot will dissolve upon dilution, leading to an artificially high and incorrect solubility value. Filtration removes these particulates.[8]

-